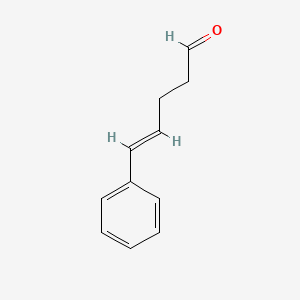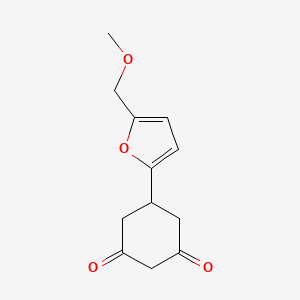
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)urea is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a 1,1-dioxido-2,3-dihydrothiophene ring fused with a urea moiety
Méthodes De Préparation
The synthesis of 1-(1,1-dioxido-2,3-dihydrothiophen-3-yl)urea typically involves the reaction of 2,3-dihydrothiophene-1,1-dioxide with isocyanates or urea derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Des Réactions Chimiques
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, leading to the formation of various substituted urea derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)urea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Comparaison Avec Des Composés Similaires
1-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)urea can be compared with other similar compounds, such as:
2-Chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: This compound also features a 1,1-dioxido-2,3-dihydrothiophene ring but has different substituents, leading to distinct chemical and biological properties.
N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)acetamide: Similar in structure but with variations in the acetamide group, affecting its reactivity and applications
Propriétés
Formule moléculaire |
C5H8N2O3S |
|---|---|
Poids moléculaire |
176.20 g/mol |
Nom IUPAC |
(1,1-dioxo-2,3-dihydrothiophen-3-yl)urea |
InChI |
InChI=1S/C5H8N2O3S/c6-5(8)7-4-1-2-11(9,10)3-4/h1-2,4H,3H2,(H3,6,7,8) |
Clé InChI |
UIRLIGWMUSLUAD-UHFFFAOYSA-N |
SMILES canonique |
C1C(C=CS1(=O)=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![benzyl N-[2-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]carbamate](/img/structure/B12110795.png)

![8-Azabicyclo[3.2.1]oct-3-yl 2-methylbutanoate](/img/structure/B12110812.png)


![Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B12110829.png)
![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12110843.png)

![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)
